(1R)-1-aminoindane-5-carbonitrile;hydrochloride
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Overview
Description
(1R)-1-aminoindane-5-carbonitrile;hydrochloride is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol. This compound is a derivative of indane, featuring an amino group and a nitrile group on the indane ring structure. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-aminoindane-5-carbonitrile;hydrochloride typically involves the following steps:
Indane Synthesis: The starting material, indane, is synthesized through the cyclization of appropriate precursors.
Amination: The indane ring is then subjected to amination to introduce the amino group at the 1-position.
Nitrilation: The amino group is further modified to introduce the nitrile group at the 5-position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-aminoindane-5-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Substitution reactions can occur at the indane ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indane-5-carboxylic acid derivatives.
Reduction Products: Indane-5-amine derivatives.
Substitution Products: Various substituted indane derivatives.
Scientific Research Applications
(1R)-1-aminoindane-5-carbonitrile;hydrochloride is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
(1R)-1-aminoindane-5-carbonitrile;hydrochloride is compared with other similar compounds to highlight its uniqueness:
Indole Derivatives: Similar compounds include various indole derivatives, which also exhibit biological activities but differ in their chemical structure and properties.
Aminoindanes: Other aminoindanes may have different substituents or functional groups, leading to distinct chemical behaviors and applications.
Comparison with Similar Compounds
Indole-3-carbinol
5-Aminoindan-1-ol
1-Aminoindane-2-carboxylic acid
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Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(1R)-1-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(9)12;/h1,3,5,10H,2,4,12H2;1H/t10-;/m1./s1 |
InChI Key |
UEHYVKYSUSWVFS-HNCPQSOCSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)C#N.Cl |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)C#N.Cl |
Origin of Product |
United States |
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